

Synthesis protocol for 1-(4-Methoxyphenyl)pyrrolidin-2-one from p-anisidine

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Compound of Interest

Compound Name: 1-(4-Methoxyphenyl)pyrrolidin-2-one

Cat. No.: B1360219

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Application Note: Synthesis of 1-(4-Methoxyphenyl)pyrrolidin-2-one

**Abstract

This document provides a detailed protocol for the synthesis of **1-(4-Methoxyphenyl)pyrrolidin-2-one**, a γ -lactam derivative, from p-anisidine and an appropriate lactone. Pyrrolidinone scaffolds are significant in medicinal chemistry, forming the core of various therapeutic agents.[1][2][3] This protocol outlines the reaction conditions, purification methods, and necessary safety precautions. The starting material, p-anisidine, is toxic and requires careful handling.[4][5][6][7]

Introduction

The pyrrolidinone (or 2-oxopyrrolidine) ring is a privileged scaffold in drug discovery, present in compounds developed for their nootropic, neuroprotective, and anticonvulsant properties.[8] The N-aryl substitution, as in **1-(4-Methoxyphenyl)pyrrolidin-2-one**, allows for the exploration of structure-activity relationships in various biological targets. This compound serves as a valuable building block for the synthesis of more complex molecules in pharmaceutical research and development.[1][9]

The synthesis described herein involves a nucleophilic substitution reaction where the amino group of p-anisidine opens the ring of a lactone, followed by intramolecular cyclization to form the desired γ -lactam.

Reaction Scheme

The overall reaction is the condensation of p-anisidine with γ -butyrolactone under heating, which results in the formation of the N-substituted pyrrolidinone and water as a byproduct.

Reactants and Product:

Compound Name	Molar Mass (g/mol)	Role
p-Anisidine	123.15	Starting Material
γ -Butyrolactone	86.09	Reagent

| 1-(4-Methoxyphenyl)pyrrolidin-2-one | 191.23 | Product |

Experimental Protocol

3.1 Materials and Equipment

- Chemicals:
 - p-Anisidine (4-methoxyaniline), >99% purity
 - γ -Butyrolactone, >99% purity
 - Toluene
 - Ethyl acetate
 - Hexane
 - Anhydrous magnesium sulfate or sodium sulfate
- Equipment:

- Round-bottom flask (100 mL)
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Glass column for chromatography
- Silica gel (for column chromatography)
- Thin-Layer Chromatography (TLC) plates
- Standard laboratory glassware

3.2 Safety Precautions

- p-Anisidine is toxic and a suspected carcinogen. It can be absorbed through the skin and may cause methemoglobinemia.^{[6][10][11]} All handling must be performed in a certified chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.^{[4][5]}
- Toluene, ethyl acetate, and hexane are flammable. Ensure all heating is performed using a heating mantle and that no open flames are present.

3.3 Synthesis Procedure

- Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add p-anisidine (e.g., 12.3 g, 0.1 mol) and γ -butyrolactone (e.g., 9.5 g, 0.11 mol).
- Heating: Place the flask in a heating mantle and attach a reflux condenser. Heat the reaction mixture to 180-200°C with vigorous stirring.

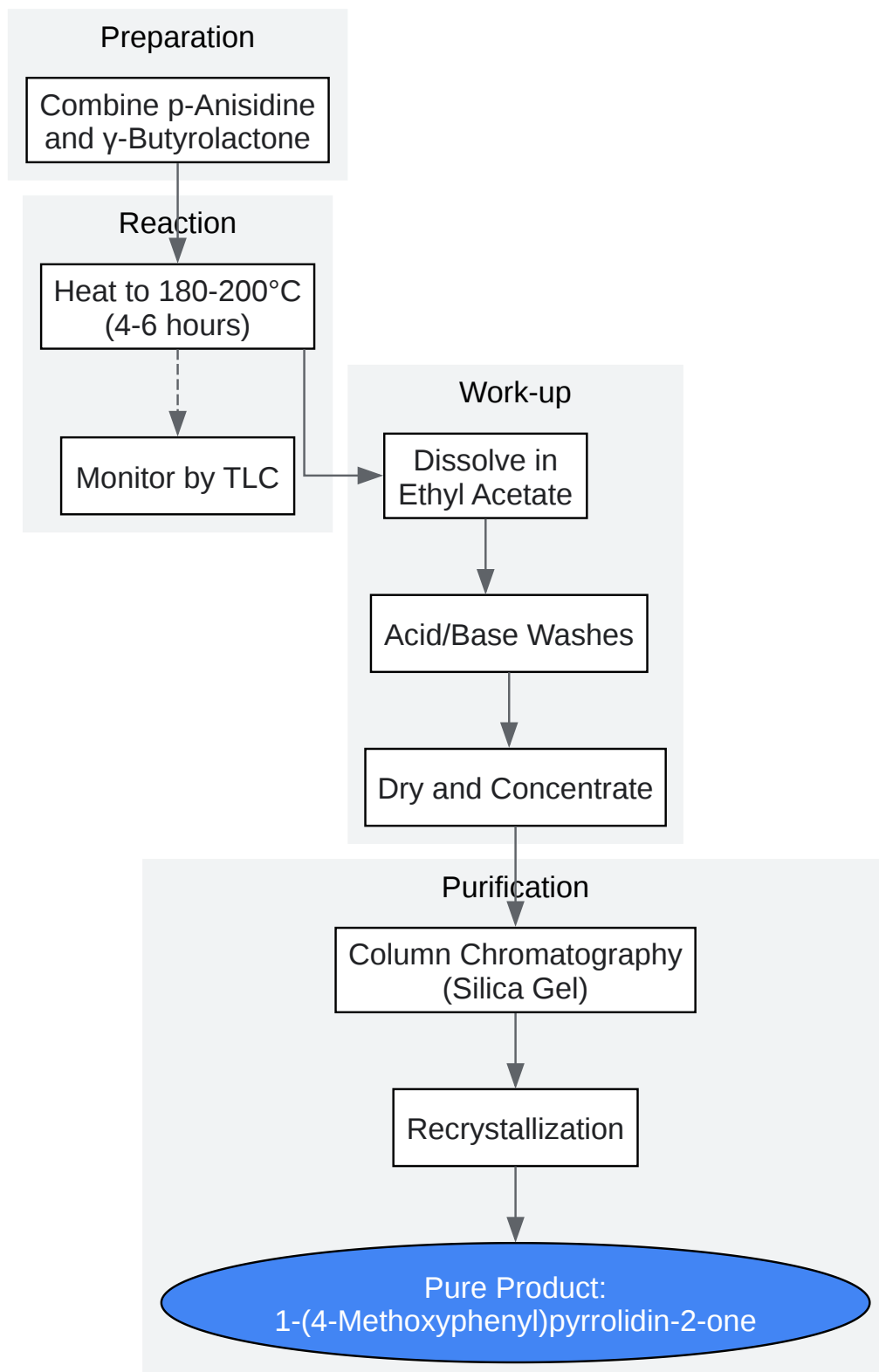
- **Reaction Monitoring:** The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using an ethyl acetate/hexane mixture as the eluent. Monitor for the consumption of p-anisidine. The reaction is typically complete within 4-6 hours. Water will be generated as a byproduct.
- **Work-up:**
 - Allow the reaction mixture to cool to room temperature.
 - Dissolve the resulting crude solid or oil in 100 mL of ethyl acetate.
 - Transfer the solution to a separatory funnel and wash with 50 mL of 1M HCl to remove any unreacted p-anisidine.
 - Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

3.4 Purification

- **Column Chromatography:** The crude product is purified by flash column chromatography on silica gel.
 - **Eluent System:** A gradient of ethyl acetate in hexane (e.g., starting from 10:90 and gradually increasing to 30:70) is typically effective.
 - Collect fractions and analyze by TLC to identify those containing the pure product.
- **Recrystallization:**
 - Combine the pure fractions and remove the solvent under reduced pressure.
 - The resulting solid can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or isopropanol, to yield **1-(4-Methoxyphenyl)pyrrolidin-2-one** as a crystalline solid.

Visualization of Workflow

The following diagram illustrates the key steps in the synthesis and purification process.



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Caption: Workflow for the synthesis and purification of **1-(4-Methoxyphenyl)pyrrolidin-2-one**.

Disclaimer: This protocol is intended for use by trained professionals in a controlled laboratory setting. All appropriate safety measures must be strictly followed.

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